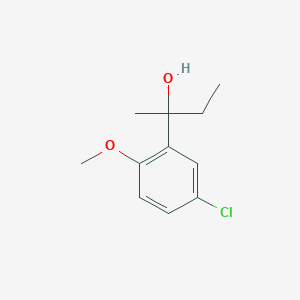

2-(3-Chloro-6-methoxyphenyl)-2-butanol

Description

2-(3-Chloro-6-methoxyphenyl)-2-butanol is a secondary alcohol featuring a substituted phenyl ring and a branched aliphatic chain. Its structure consists of a 2-butanol moiety (a four-carbon chain with a hydroxyl group on the second carbon) attached to a 3-chloro-6-methoxyphenyl aromatic ring. The chloro group at the 3-position and the methoxy group at the 6-position introduce steric and electronic effects that influence its physical and chemical properties. The compound’s molecular weight is approximately 228.7 g/mol (calculated based on its formula: C₁₁H₁₃ClO₂).

Key structural features include:

- Chirality: The secondary alcohol group on the butanol chain creates a chiral center, making enantiomeric separation relevant .

- Hydrogen bonding: The hydroxyl group participates in hydrogen bonding, affecting solubility and crystallization behavior .

While direct data on its melting/boiling points or solubility are absent in the provided evidence, inferences can be made from structurally similar compounds (discussed below).

Properties

IUPAC Name |

2-(5-chloro-2-methoxyphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2/c1-4-11(2,13)9-7-8(12)5-6-10(9)14-3/h5-7,13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCJKRMWNWPUCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=C(C=CC(=C1)Cl)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Chloro-6-methoxyphenyl)-2-butanol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, where 3-chloro-6-methoxyphenyl boronic acid is reacted with an appropriate butanol derivative under palladium-catalyzed conditions . The reaction typically requires a base such as potassium phosphate and a solvent mixture of acetonitrile and water . Industrial production methods may involve similar coupling reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-(3-Chloro-6-methoxyphenyl)-2-butanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Scientific Research Applications

2-(3-Chloro-6-methoxyphenyl)-2-butanol has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-6-methoxyphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Butanol

- Structure : A simple secondary alcohol (CH₃CH(OH)CH₂CH₃) without aromatic substituents.

- Properties : Lower molecular weight (74.12 g/mol), boiling point ~99°C, and higher volatility compared to the target compound.

- Applications : Found in food volatiles (e.g., pork) and used as a solvent .

- Key Differences: The absence of aromatic substituents in 2-butanol reduces its polarity and hydrogen-bonding complexity. Its simpler structure allows easier enantiomeric separation via chiral chromatography .

3-Methyl-1-butanol (Isoamyl Alcohol)

- Structure : A primary alcohol (CH₂CH₂CH(CH₃)CH₂OH) with a branched chain.

- Properties : Higher boiling point (~132°C) due to increased branching but lower polarity than the target compound.

- Applications : Used in fragrances and flavorings .

- Key Differences: As a primary alcohol, 3-methyl-1-butanol exhibits weaker hydrogen-bonding interactions compared to secondary alcohols like 2-(3-Chloro-6-methoxyphenyl)-2-butanol .

3-Methyl-3-methoxybutanol

- Structure : A tertiary alcohol with a methoxy group on the third carbon (C(CH₃)(OCH₃)CH₂CH₂OH).

- Properties: Boiling point 174°C, higher than 2-butanol due to methoxy substitution .

- Key Differences : The methoxy group in this compound is on the aliphatic chain, whereas in the target compound, it is on the aromatic ring. This difference likely reduces the target compound’s volatility and increases its solubility in aromatic solvents.

Potassium 2-Methyl-2-butanol (Salt Form)

- Structure : Ionic form of a tertiary alcohol (K⁺[C(CH₃)₂CH₂O⁻]).

- Properties : Enhanced solubility in polar solvents (e.g., water) due to ionic character, unlike the neutral target compound .

- Key Differences : The salt form is more reactive in nucleophilic environments, whereas the target compound’s reactivity is governed by its hydroxyl group and aromatic substituents.

(S)-(+)-2-Butanol

- Structure: Enantiomerically pure form of 2-butanol.

- Properties: Similar physical properties to racemic 2-butanol but distinct chiral interactions .

Data Table: Comparative Properties of this compound and Analogues

Research Findings and Discussion

- Hydrogen Bonding : The target compound’s hydroxyl group forms stronger hydrogen bonds than primary alcohols due to its secondary alcohol structure and electron-withdrawing chloro group, which increases acidity (lower pKa) .

- Chirality: Enantiomeric separation methods used for 2-butanol (e.g., chiral HPLC columns) may apply but could require optimization due to steric hindrance from the aromatic ring .

- Applications: The discontinued status noted in suggests niche use, likely in pharmaceuticals or specialty synthesis.

Biological Activity

2-(3-Chloro-6-methoxyphenyl)-2-butanol is a compound of interest due to its potential therapeutic properties, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

The compound is characterized by its chloro and methoxy substituents on the phenyl ring, which significantly influence its biological activity. The presence of the hydroxyl group allows for various chemical reactions, including oxidation and substitution, which can affect its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H15ClO2 |

| Molecular Weight | 216.69 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The chloro and hydroxyl groups play crucial roles in these interactions, influencing binding affinity and activity. The compound has shown promise in various biological assays, indicating potential pathways for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

- Tested Strains :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values obtained for these strains suggest a potent antibacterial effect, comparable to known antibiotics.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Experimental models have shown that it can reduce inflammation markers, potentially making it useful in treating inflammatory diseases.

Case Studies

-

Study on Antibacterial Activity :

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of several derivatives of chlorinated phenols, including this compound. The results indicated that this compound inhibited bacterial growth effectively, with an MIC of approximately 0.1 mM against E. coli . -

Anti-inflammatory Research :

Another study assessed the anti-inflammatory potential of this compound using a murine model. It was found to significantly decrease the levels of pro-inflammatory cytokines (TNF-alpha and IL-6) when administered at doses of 10 mg/kg .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Antibacterial Activity (MIC) | Anti-inflammatory Activity |

|---|---|---|

| This compound | 0.1 mM against E. coli | Significant reduction |

| 2-(3-Chloro-6-methylphenyl)-2-butanol | 0.5 mM against E. coli | Moderate reduction |

| 2-(3-Hydroxy-6-methoxyphenyl)-2-butanol | 0.3 mM against E. coli | Minor reduction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.